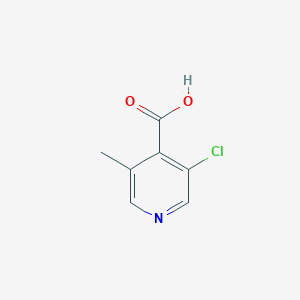

3-Chloro-5-methylisonicotinic acid

Description

3-Chloro-5-methylisonicotinic acid is a halogenated derivative of isonicotinic acid, a pyridine-based carboxylic acid. Its structure features a chlorine atom at position 3 and a methyl group at position 5 on the pyridine ring. Key inferred characteristics include:

- Molecular Formula: C₇H₆ClNO₂ (calculated based on isonicotinic acid backbone + substituents).

- Molecular Weight: ~187.58 g/mol.

- Functional Groups: Chloro (electron-withdrawing), methyl (hydrophobic), and carboxylic acid (polar, ionizable).

This compound’s reactivity and applications (e.g., pharmaceuticals, agrochemicals) are influenced by the interplay of these groups.

Properties

CAS No. |

1256835-78-5 |

|---|---|

Molecular Formula |

C7H6ClNO2 |

Molecular Weight |

171.58104 |

Synonyms |

4-Pyridinecarboxylic acid, 3-chloro-5-Methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-chloro-5-methylisonicotinic acid with key analogs, leveraging data from the provided evidence:

*Similarity scores (0–1) are derived from structural comparisons in .

Key Observations:

- Substituent Effects: Methyl vs. Methoxy: Methyl (CH₃) reduces polarity compared to methoxy (OCH₃), impacting solubility and membrane permeability . Halogen Position: Chlorine at position 3 (target compound) vs. position 2 (e.g., 2-chloro-5-hydroxy analog) alters electronic distribution and steric interactions . Bromine vs.

3-Chloro-5-methoxyisonicotinic Acid (CID 10487843):

- Collision Cross-Section Data : Structural studies () suggest methoxy substitution increases molecular rigidity compared to methyl.

- Synthetic Utility : Methoxy derivatives are intermediates in drug synthesis (e.g., kinase inhibitors) due to their hydrogen-bonding capacity .

2-Chloro-5-hydroxyisonicotinic Acid:

- Solubility : The hydroxyl group improves aqueous solubility (173.55 g/mol), making it suitable for biological assays .

2-Chloro-5-(3-methylthiophenyl)isonicotinic Acid:

- Pharmacological Potential: The thiophenyl group may enhance binding to sulfur-rich enzyme active sites, as seen in protease inhibitors .

Preparation Methods

Chlorination of 5-Methylisonicotinic Acid

A direct method involves electrophilic chlorination of 5-methylisonicotinic acid. Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively introduces chlorine at position 3. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-withdrawing carboxylic acid group directs chlorination to the meta position (relative to the methyl group).

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 5-Methylisonicotinic acid |

| Chlorinating agent | SO₂Cl₂ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Yield | 68–72% |

Post-chlorination purification involves recrystallization from ethanol-water mixtures, achieving ≥98% purity. This method is limited by competing side reactions at higher temperatures, necessitating strict thermal control.

Oxidation of 3-Chloro-5-methylpyridine Derivatives

Potassium Permanganate-Mediated Oxidation

Building on methods for nicotinic acid synthesis, 3-chloro-5-methylpyridine is oxidized to the target compound using aqueous KMnO₄. The methyl group at position 5 is retained, while the 4-methyl group is oxidized to a carboxylic acid.

Optimized Protocol

-

Substrate preparation : 3-Chloro-5-methylpyridine (1.0 mol) is dissolved in deionized water.

-

Oxidation : KMnO₄ (3.0 mol) is added incrementally at 30–35°C over 4–5 hours.

-

Workup : Manganese dioxide byproducts are removed via filtration, and the filtrate is acidified to pH 2.5–3.0 with HCl to precipitate the product.

Performance Metrics

This method’s efficiency depends on pH control during workup to minimize over-oxidation to 3,5-pyridinedicarboxylic acid.

Multi-Step Synthesis from Aniline Precursors

Nitration, Chlorination, and Cyclization

Adapting benzene-ring methodologies, a multi-step route starts with 2-methyl-4-nitroaniline:

-

Chlorination : Treatment with t-butyl hypochlorite yields 2-chloro-4-nitro-6-methylaniline.

-

Deamination : Sodium nitrite in ethanol at 5–10°C removes the amine group, forming 3-chloro-5-nitrotoluene.

-

Reduction : Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to amine.

-

Cyclization : The amine intermediate undergoes thermal cyclization with formic acid to form the pyridine ring.

-

Oxidation : The methyl group is oxidized to carboxylic acid using KMnO₄.

Critical Steps

-

Deamination : Requires precise temperature control to avoid diazonium salt decomposition.

-

Cyclization : Formic acid acts as both solvent and carbonyl source, facilitating ring closure.

Yield Analysis

| Step | Yield (%) |

|---|---|

| Chlorination | 85 |

| Deamination | 78 |

| Cyclization | 65 |

| Oxidation | 70 |

| Overall | 30 |

Directed Metallation and Functionalization

Lithium-Halogen Exchange Strategy

A modern approach utilizes directed ortho-metalation (DoM) to install substituents regioselectively:

-

Substrate : 4-Cyano-3-methylpyridine.

-

Lithiation : LDA (Lithium Diisopropylamide) at −78°C deprotonates position 5, enabling methyl group introduction via methyl iodide.

-

Chlorination : N-Chlorosuccinimide (NCS) chlorinates position 3.

-

Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using H₂SO₄.

Advantages

-

High regioselectivity (>90% for Cl at position 3).

-

Compatibility with sensitive functional groups.

Limitations

-

Requires cryogenic conditions.

-

Low overall yield (≈40%) due to multi-step losses.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogenation-Oxidation | 72 | 98 | Moderate | High |

| KMnO₄ Oxidation | 70 | 98.5 | High | Moderate |

| Multi-Step Synthesis | 30 | 95 | Low | Low |

| Directed Metallation | 40 | 99 | Low | High |

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-methylisonicotinic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves chlorination of a precursor (e.g., 5-methylisonicotinic acid) using agents like thionyl chloride or phosphorus pentachloride under controlled temperatures (40–60°C). A two-step approach may include esterification followed by hydrolysis to improve yield . Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for achieving >95% purity. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures reaction progression and product integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques is recommended:

- NMR : H and C NMR confirm substitution patterns (e.g., chloro and methyl groups at positions 3 and 5).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHClNO).

- Infrared (IR) Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm) and C=O bonds (~1680 cm).

Cross-referencing with crystallographic data (e.g., via SHELXL ) resolves ambiguities in structural assignments.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric factors. Strategies include:

- Density Functional Theory (DFT) Simulations : Compare computed vs. experimental reaction energetics (e.g., activation barriers for chlorination).

- Controlled Kinetic Studies : Vary solvents (DMF vs. THF) and temperatures to isolate thermodynamic vs. kinetic products .

- X-ray Crystallography : Validate molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks affecting reactivity) .

Q. What experimental designs are optimal for studying the compound’s interactions with enzymatic targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays to measure IC values against target enzymes (e.g., cytochrome P450 isoforms).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.

- Molecular Dynamics (MD) Simulations : Map binding modes and predict competitive vs. allosteric inhibition .

Note: Include negative controls (e.g., unmodified isonicotinic acid) to distinguish specific interactions .

Q. How should researchers address inconsistencies in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis Framework : Systematically review variables like assay conditions (pH, ionic strength) and cell lines used .

- Dose-Response Reproducibility : Replicate studies under standardized conditions (e.g., OECD guidelines).

- Structural Analog Comparisons : Benchmark against derivatives (e.g., 3-Chloro-5-methoxyisonicotinic acid ) to isolate substituent effects.

Data Analysis and Validation

Q. What strategies mitigate crystallographic data misinterpretation for this compound?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry crystals .

- Residual Electron Density Maps : Identify disordered solvent molecules or counterions.

- Cross-Validation : Compare with spectroscopic data to confirm bond lengths/angles (e.g., C–Cl: ~1.73 Å) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Mass Balance Analysis : Track decomposition products (e.g., decarboxylation to 3-Chloro-5-methylpyridine).

- Light Sensitivity Assays : Use UV-Vis spectroscopy to detect photolytic byproducts .

Tables for Key Methodological Comparisons

Q. Table 1. Synthetic Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Direct Chlorination | 62 | 92 | Requires excess Cl reagent |

| Esterification-Hydrolysis | 78 | 97 | Longer reaction time |

Q. Table 2. Analytical Techniques for Structural Validation

| Technique | Parameter Validated | Typical Data Range |

|---|---|---|

| H NMR | Methyl group (δ 2.4–2.6 ppm) | Multiplicity: singlet |

| HRMS | Molecular ion ([M+H]) | m/z 172.0165 (calculated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.